molecular formula C18H15NO3S2 B3596115 methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B3596115
M. Wt: 357.5 g/mol
InChI Key: IJEJFBFLVWKDPR-UHFFFAOYSA-N
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Description

Methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also incorporate purification steps such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound may modulate signaling pathways, leading to its observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-[(5-methyl-4-phenylthiophene-3-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-11-15(12-6-4-3-5-7-12)13(10-24-11)17(20)19-14-8-9-23-16(14)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEJFBFLVWKDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NC2=C(SC=C2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate

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